"Methyl 1,4-dihydroxy-2-naphthoate chemical properties"
"Methyl 1,4-dihydroxy-2-naphthoate chemical properties"
Technical Whitepaper: Methyl 1,4-dihydroxy-2-naphthoate – Physicochemical Profile and Synthetic Utility
Executive Summary Methyl 1,4-dihydroxy-2-naphthoate (CAS: 77060-74-3) is a pivotal naphthalene derivative serving as a pharmacophore scaffold in the development of menaquinone (Vitamin K2) biosynthesis inhibitors and anti-inflammatory agents (e.g., Mollugin analogues). Characterized by its electron-rich 1,4-dihydroxynaphthalene core, it exhibits a distinct redox profile, readily oxidizing to 1,4-naphthoquinone derivatives. This guide provides a comprehensive technical analysis of its properties, validated synthesis protocols, and reactivity patterns for researchers in medicinal chemistry and drug discovery.
Molecular Architecture & Physicochemical Properties
The compound consists of a naphthalene bicyclic system substituted with hydroxyl groups at positions 1 and 4, and a methyl ester moiety at position 2. This substitution pattern creates an intramolecular hydrogen bond between the C-1 hydroxyl and the carbonyl oxygen of the ester, significantly influencing its solubility and spectral properties.
| Property | Specification | Notes |
| IUPAC Name | Methyl 1,4-dihydroxy-2-naphthoate | |
| CAS Number | 77060-74-3 | |
| Molecular Formula | C₁₂H₁₀O₄ | |
| Molecular Weight | 218.21 g/mol | |
| Appearance | Off-white to tan crystalline powder | Darkens upon oxidation (air sensitive) |
| Melting Point | 191 – 193 °C | High purity forms; solvates may vary |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Insoluble in water; sparingly soluble in CHCl₃ |
| pKa (Calculated) | ~8.7 (OH groups) | Acidic due to conjugation with ester |
Spectroscopic Signature (¹H NMR)
Solvent: Acetone-d₆ or DMSO-d₆
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δ 9.0 – 10.5 ppm (s, 1H/2H): Phenolic OH (Variable, often broad or exchanged).
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δ 8.1 – 8.3 ppm (m, 2H): Aromatic H-5 and H-8 (Per-positions).
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δ 7.6 – 7.7 ppm (m, 2H): Aromatic H-6 and H-7.
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δ 7.1 – 7.3 ppm (s, 1H): H-3 (Key diagnostic singlet; confirms 2-substitution).
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δ 3.9 – 4.0 ppm (s, 3H): Methyl ester (-OCH₃).[1]
Synthetic Pathways
The most robust laboratory-scale synthesis involves the esterification of 1,4-dihydroxy-2-naphthoic acid (DHNA), which is itself derived from a Dieckmann condensation of dimethyl phthalate and dimethyl succinate.
Protocol: Esterification of 1,4-Dihydroxy-2-naphthoic Acid
Rationale: Direct esterification using methyl iodide in a polar aprotic solvent avoids harsh acidic conditions that might induce oxidation of the sensitive naphthalene diol core.
Reagents:
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Potassium Bicarbonate (KHCO₃) or Sodium Bicarbonate (NaHCO₃)
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Methyl Iodide (MeI)[6]
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N,N-Dimethylformamide (DMF, Anhydrous)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve DHNA (1.0 eq) in anhydrous DMF (10 mL/g).
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Deprotonation: Add KHCO₃ (1.2 eq) to the solution. Stir at room temperature for 15 minutes. The mild base is sufficient to deprotonate the carboxylic acid without stripping the phenolic protons significantly, preventing O-alkylation side products.
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Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (1.2 eq) via syringe.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3); the product is less polar than the starting acid.
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Workup: Pour the reaction mixture into ice-cold dilute HCl (0.1 M). A precipitate should form.[6][7]
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Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate. Recrystallize from Methanol/Water or purify via flash chromatography (SiO₂).
Yield: Typically 75–85%.
Figure 1: Synthetic route from commodity chemicals to Methyl 1,4-dihydroxy-2-naphthoate.
Reactivity Profile & Critical Handling
Researchers must account for the high electron density of the naphthalene ring, which dictates its reactivity.
A. Redox Cycling (The Quinone Trap)
The 1,4-dihydroxy moiety is highly susceptible to oxidation. In the presence of air and base, or oxidants like DDQ or Ag₂O, the compound rapidly oxidizes to Methyl 1,4-naphthoquinone-2-carboxylate .
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Implication: All synthesis and storage must occur under inert gas (Nitrogen/Argon). Solutions should not be left standing in air.
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Visual Indicator: Samples turning from off-white to bright yellow/orange indicate quinone formation.
B. Electrophilic Aromatic Substitution
The C-3 position is nucleophilic. It can undergo alkylation or halogenation.
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Application: This reactivity is exploited to synthesize Mollugin and its derivatives by reacting the ester with propargyl halides (e.g., 3-chloro-3-methyl-1-butyne) followed by thermal cyclization.[8]
Figure 2: Primary reactivity pathways. Oxidation is the dominant stability concern.
Biological & Pharmaceutical Applications
Menaquinone (Vitamin K2) Biosynthesis Inhibition
The free acid form (DHNA) is the substrate for MenA (1,4-dihydroxy-2-naphthoate prenyltransferase). The methyl ester acts as a membrane-permeable prodrug or a structural analogue in assay development.
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Mechanism: Competitive inhibition of MenA disrupts the electron transport chain in Gram-positive bacteria (e.g., S. aureus), offering a novel antibiotic pathway.
Aryl Hydrocarbon Receptor (AhR) Agonism
DHNA and its esters are potent ligands for AhR.
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Therapeutic Potential: Activation of AhR in the gut mucosa by these naphthalene derivatives has been linked to anti-inflammatory effects, aiding in the maintenance of intestinal barrier integrity.
Safety & Handling (SDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: -20°C , under inert atmosphere. Protect from light.
References
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Synthesis & Mollugin Derivatives
- Source: N
- Title: Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Deriv
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URL:[Link]
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Biological Activity (MenA Inhibitors)
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AhR Agonist Activity
- Source: NIH / Toxicological Sciences
- Title: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists
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URL:[Link]
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Chemical Structure & Properties
- Source: PubChem
- Title: 1,4-Dihydroxy-2-naphthoic acid (Compound Summary)
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URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1,4-dihydroxy-2-naphthoate polyprenyltransferase - Wikipedia [en.wikipedia.org]
- 3. 1,4-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. holocron.lib.auburn.edu [holocron.lib.auburn.edu]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
